

# A Comparative Meta-Analysis of Cardiovascular Outcomes of SGLT2 Inhibitors, Including Ertugliflozin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular outcomes associated with Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on ertugliflozin and its standing relative to other drugs in its class. The information is based on data from major cardiovascular outcome trials (CVOTs) and subsequent meta-analyses, offering a valuable resource for researchers and professionals in drug development.

### Comparative Efficacy: A Tabular Summary of Cardiovascular Outcomes

The following tables summarize the primary cardiovascular outcomes from the landmark clinical trials for four major SGLT2 inhibitors: ertugliflozin (VERTIS CV), dapagliflozin (DECLARE-TIMI 58), empagliflozin (EMPA-REG OUTCOME), and canagliflozin (CANVAS Program).

Table 1: Comparison of Major Adverse Cardiovascular Events (MACE)



| Trial (Drug)                          | N      | Primary MACE<br>Endpoint                        | Hazard Ratio<br>(95% CI) | P-value for<br>Superiority |
|---------------------------------------|--------|-------------------------------------------------|--------------------------|----------------------------|
| VERTIS CV<br>(Ertugliflozin)          | 8,246  | CV death,<br>nonfatal MI, or<br>nonfatal stroke | 0.97 (0.85-1.11)         | <0.001 for non-inferiority |
| DECLARE-TIMI<br>58<br>(Dapagliflozin) | 17,160 | CV death, MI, or ischemic stroke                | 0.93 (0.84-1.03)         | 0.17                       |
| EMPA-REG OUTCOME (Empagliflozin)      | 7,020  | CV death,<br>nonfatal MI, or<br>nonfatal stroke | 0.86 (0.74-0.99)         | 0.04                       |
| CANVAS Program (Canagliflozin)        | 10,142 | CV death,<br>nonfatal MI, or<br>nonfatal stroke | 0.86 (0.75-0.97)         | 0.02                       |

MACE definitions varied slightly across trials.

Table 2: Comparison of Hospitalization for Heart Failure (HHF)

| Trial (Drug)                          | N      | HHF Endpoint    | Hazard Ratio<br>(95% CI) | P-value |
|---------------------------------------|--------|-----------------|--------------------------|---------|
| VERTIS CV<br>(Ertugliflozin)          | 8,246  | First HHF       | 0.70 (0.54-0.90)         | 0.006   |
| DECLARE-TIMI<br>58<br>(Dapagliflozin) | 17,160 | CV death or HHF | 0.83 (0.73-0.95)         | 0.005   |
| EMPA-REG OUTCOME (Empagliflozin)      | 7,020  | HHF             | 0.65 (0.50-0.85)         | <0.001  |
| CANVAS<br>Program<br>(Canagliflozin)  | 10,142 | HHF             | 0.67 (0.52-0.87)         | -       |



Table 3: Comparison of Cardiovascular (CV) Death

| Trial (Drug)                         | N      | CV Death<br>Endpoint | Hazard Ratio<br>(95% CI) | P-value |
|--------------------------------------|--------|----------------------|--------------------------|---------|
| VERTIS CV<br>(Ertugliflozin)         | 8,246  | CV death             | 0.92 (0.77-1.11)         | -       |
| DECLARE-TIMI 58 (Dapagliflozin)      | 17,160 | CV death             | -                        | -       |
| EMPA-REG OUTCOME (Empagliflozin)     | 7,020  | CV death             | 0.62 (0.49-0.77)         | <0.001  |
| CANVAS<br>Program<br>(Canagliflozin) | 10,142 | CV death             | -                        | -       |

### **Experimental Protocols of Key Cardiovascular Outcome Trials**

The methodologies of the pivotal CVOTs for SGLT2 inhibitors share common features but also have distinct differences that are important for interpreting their results.

### VERTIS CV (Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial)

- Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes
   (T2D) and established atherosclerotic cardiovascular disease (ASCVD).[1]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.[2]
- Participants: 8,246 patients with T2D and established ASCVD.[2][3]



- Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15 mg, or placebo once daily, in addition to standard of care.[3]
- Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction (MI), or nonfatal stroke.[2][4]
- Statistical Analysis: The primary hypothesis was that ertugliflozin is non-inferior to placebo for MACE.[4] A Cox proportional-hazards model was used to analyze the time-to-event data.

#### DECLARE-TIMI 58 (Dapagliflozin Effect on CardiovascuLAR Events)

- Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with T2D with or without established ASCVD.[5]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]
- Participants: 17,160 patients with T2D, including those with established ASCVD and those with multiple risk factors for ASCVD.[6]
- Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.
- Primary Endpoints: The trial had two co-primary efficacy endpoints: 1) MACE (a composite of CV death, MI, or ischemic stroke) and 2) a composite of CV death or hospitalization for heart failure.[6][7]
- Statistical Analysis: The trial was designed to test for both non-inferiority and superiority for MACE and for superiority for the composite of CV death or HHF.[6][8]

## EMPA-REG OUTCOME (Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients)

• Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with T2D at high cardiovascular risk.



- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 7,020 patients with T2D and established cardiovascular disease.[9]
- Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.
- Primary Endpoint: A composite of CV death, nonfatal MI, or nonfatal stroke (3-point MACE).
   [10]
- Statistical Analysis: The primary analysis was a non-inferiority comparison of the pooled empagliflozin group versus the placebo group.[11] If non-inferiority was met, a test for superiority was performed.[11]

### CANVAS Program (Canagliflozin Cardiovascular Assessment Study)

- Objective: To assess the cardiovascular safety and efficacy of canagliflozin in patients with T2D and high cardiovascular risk.[12]
- Study Design: An integrated analysis of two trials, CANVAS and CANVAS-R (renal outcomes).[13]
- Participants: 10,142 patients with T2D and a history of or at high risk for cardiovascular disease.[14]
- Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo daily.
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal MI, or nonfatal stroke.[12]
- Statistical Analysis: The primary analysis was a prespecified integrated analysis of data from both the CANVAS and CANVAS-R trials.[15] A Cox proportional-hazards model was used to assess the time to the first MACE event.



### Proposed Signaling Pathways and Experimental Workflows

The cardiovascular benefits of SGLT2 inhibitors are believed to extend beyond their glucose-lowering effects. Several signaling pathways and mechanisms have been proposed.

#### Proposed Cardioprotective Signaling Pathways of SGLT2 Inhibitors

SGLT2 inhibitors are thought to exert their cardiovascular benefits through a variety of mechanisms, including hemodynamic, metabolic, and direct cardiac effects.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial American College of Cardiology [acc.org]
- 2. Design and baseline characteristics of the eValuation of ERTugliflozin efficacy and Safety CardioVascular outcomes trial (VERTIS-CV) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adameetingnews.org [adameetingnews.org]
- 4. ajmc.com [ajmc.com]
- 5. timi.org [timi.org]
- 6. docwirenews.com [docwirenews.com]
- 7. droracle.ai [droracle.ai]
- 8. ajmc.com [ajmc.com]
- 9. bjd-abcd.com [bjd-abcd.com]
- 10. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients -American College of Cardiology [acc.org]
- 11. EMPA-REG OUTCOME trial explained clearly .pptx [slideshare.net]
- 12. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the analysis strategy for the CANVAS Program: A prespecified plan for the integrated analyses of the CANVAS and CANVAS-R trials PMC [pmc.ncbi.nlm.nih.gov]
- 14. CANVAS: Canagliflozin Lowers CV Death Risk in Type 2 Diabetes | Cardio Care Today [cardiocaretoday.com]
- 15. Optimizing the analysis strategy for the CANVAS Program: A prespecified plan for the integrated analyses of the CANVAS and CANVAS-R trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Cardiovascular Outcomes of SGLT2 Inhibitors, Including Ertugliflozin]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b607367#meta-analysis-of-cardiovascular-outcomes-of-sglt2-inhibitors-including-ertugliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com